2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

概要

説明

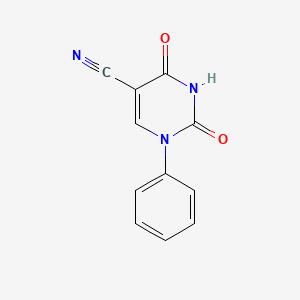

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3O2. It is known for its unique structure, which includes a pyrimidine ring fused with a phenyl group and a nitrile group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzaldehyde with urea and malononitrile in the presence of a catalyst such as piperidine. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

科学的研究の応用

Overview

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3O2 and a molecular weight of 213.19 g/mol. Its unique structure includes a pyrimidine ring fused with a phenyl group and a nitrile group, making it a compound of significant interest in various scientific research applications.

Medicinal Chemistry

This compound has been extensively studied for its potential as a pharmacophore in drug development. Its biological activities include:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For instance, in vitro studies have shown effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the specific derivative and target organism.

- Anticancer Activity : The compound has demonstrated potential anticancer properties. In vitro assays revealed that certain analogs inhibited the proliferation of cancer cell lines significantly. For example, an analog showed an IC50 value of approximately 92.88 µM against A431 vulvar epidermal carcinoma cells.

Materials Science

The unique structural attributes of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications include:

- Synthesis of Organic Semiconductors : The compound can be utilized in the synthesis of organic semiconductors due to its electronic properties.

- Photonic Devices : Researchers are exploring its use in photonic devices where its optical characteristics can be advantageous.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values lower than conventional antibiotics.

-

Anticancer Research :

- A case study investigated the anticancer activity of a specific derivative in vivo, demonstrating significant tumor reduction in mouse models when administered at specified dosages.

作用機序

The mechanism of action of 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a nitrile group.

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This derivative has a carboxylic acid group in place of the nitrile group.

Uniqueness

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of a phenyl group and a nitrile group attached to the pyrimidine ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

生物活性

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 6275-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H7N3O2

- Molecular Weight : 213.19 g/mol

- Structure : The compound features a pyrimidine ring with dioxo and phenyl substituents, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that 2,4-dioxo compounds exhibit various biological activities including antimicrobial, antiparasitic, and anticancer properties. The following sections detail these activities with supporting data.

Antimicrobial Activity

Studies have demonstrated that derivatives of 2,4-dioxo compounds possess significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to 2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine have shown effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the specific derivative and target organism .

Antiparasitic Activity

The antiparasitic potential of 2,4-dioxo compounds has been explored extensively:

- Leishmania Activity : A study reported IC50 values for related compounds against Leishmania amazonensis in the range of 13.9 to 61.7 µM. The most active derivatives contained electron-withdrawing groups on the aromatic ring .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 26.7 | 8 |

| Compound B | 22.4 | 9 |

| Compound C | 14.2 | 10.55 |

Anticancer Activity

The anticancer properties of 2,4-dioxo derivatives have also been highlighted:

- Cell Proliferation Inhibition : In vitro assays showed that certain analogs inhibited the proliferation of cancer cell lines significantly. For example, an analog demonstrated an IC50 value of approximately 92.88 µM against A431 vulvar epidermal carcinoma cells .

The mechanisms by which 2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.

- DNA Interaction : Some compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Antiparasitic Screening : A study evaluated a series of pyrimidine derivatives for their activity against Toxoplasma gondii, revealing that modifications in the phenyl ring significantly enhanced activity (IC50 values ranged from 115.92 to 271.15 µM) .

- Cancer Cell Line Studies : Research on the inhibition of cell migration and invasion in various cancer cell lines has shown promising results with IC50 values indicating significant cytotoxicity at low concentrations .

特性

IUPAC Name |

2,4-dioxo-1-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h1-5,7H,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVPRICGTDBBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284184 | |

| Record name | 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-84-9 | |

| Record name | 6275-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。